Reynoutrin

Description

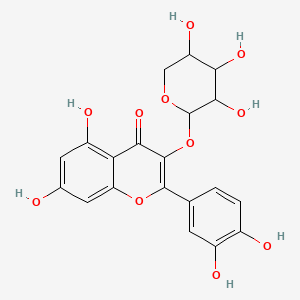

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZRDJXEMZMZFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Isolation and Purification of Reynoutrin from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reynoutrin (B192238), a flavonoid glycoside also known as Quercetin-3-O-xyloside, is a natural compound of significant interest in the pharmaceutical and nutraceutical industries. Exhibiting a range of bioactive properties, including antioxidant and anti-inflammatory effects, this compound is a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth overview of the methodologies for the isolation and purification of this compound from its primary natural sources, with a focus on providing detailed experimental protocols and quantitative data to aid in research and development.

Natural Sources of this compound

This compound is found in a variety of plant species. The most commonly cited sources for its isolation include:

-

Polygonum cuspidatum (Japanese Knotweed): The roots and rhizomes of this plant are a well-known source of resveratrol (B1683913) and also contain significant amounts of this compound.

-

Smilax glabra (Tufuling): The rhizomes of this medicinal plant are traditionally used in Chinese medicine and have been identified as a viable source for this compound isolation.

-

Cibotium barometz (Golden Chicken Fern): The rhizomes of this fern have been reported to contain various flavonoids, including this compound.

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from plant materials typically involve a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following sections detail the key experimental procedures.

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

-

Drying: The collected plant material (e.g., rhizomes, leaves) should be washed and dried to a constant weight. This is often achieved by air-drying in a shaded, well-ventilated area or by using a drying oven at a controlled temperature (typically 40-60°C) to prevent degradation of thermolabile compounds.

-

Grinding: The dried plant material is then ground into a fine powder (typically 40-60 mesh) to increase the surface area for solvent penetration and improve extraction efficiency.

Extraction Methodologies

The choice of extraction method and solvent is critical for maximizing the yield of this compound.

-

Solvent Extraction: This is the most common initial step.

-

Maceration: The powdered plant material is soaked in a suitable solvent for an extended period (e.g., 72 hours) at room temperature with occasional agitation.

-

Reflux Extraction: The plant material is boiled with the solvent under reflux, which can enhance extraction efficiency but may risk degradation of some compounds.

-

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, leading to faster and more efficient extraction at lower temperatures.

-

-

Solvent Selection: Ethanol (B145695) and methanol (B129727), often in aqueous solutions (e.g., 70-95% ethanol), are commonly used solvents for extracting flavonoids like this compound. The polarity of the solvent is a key factor in selectively extracting the target compound.

Table 1: Comparison of Extraction Methods for Flavonoids from Plant Materials

| Extraction Method | Typical Solvent | Temperature | Duration | Advantages | Disadvantages |

| Maceration | 70-95% Ethanol | Room Temperature | 24-72 hours | Simple, requires minimal equipment | Time-consuming, may have lower yield |

| Reflux Extraction | 70-95% Ethanol | Boiling point of solvent | 2-4 hours | Higher extraction efficiency than maceration | Potential for thermal degradation of compounds |

| Ultrasonic-Assisted Extraction | 70% Ethanol | 40-60°C | 30-60 minutes | Fast, efficient, lower solvent consumption | Requires specialized equipment |

Fractionation and Preliminary Purification

The crude extract is a complex mixture of compounds. Fractionation is employed to separate components based on their polarity, enriching the this compound content in a specific fraction.

-

Liquid-Liquid Extraction: The crude extract is sequentially partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate (B1210297), n-butanol). This compound, being a moderately polar glycoside, is typically enriched in the ethyl acetate or n-butanol fraction.

-

Macroporous Resin Column Chromatography: This technique is highly effective for the initial purification and enrichment of flavonoids from crude extracts. Non-ionic macroporous resins (e.g., D101, AB-8) are commonly used. The crude extract is loaded onto the column, and after washing with water to remove sugars and other highly polar impurities, the flavonoids are eluted with an organic solvent, typically ethanol at varying concentrations.

Table 2: Macroporous Resin Purification of Flavonoids from Smilax glabra

| Parameter | Condition |

| Resin Type | D101 macroporous resin |

| Sample Concentration | 4.2 mg/mL |

| Adsorption Flow Rate | 2 mL/min |

| Elution Solvent | 60% Ethanol (pH 8.0) |

| Elution Flow Rate | 3 mL/min |

| Result | |

| Recovery Rate | > 90% |

| Purity of Total Flavonoids | Increased to 62.6% |

[1]

Chromatographic Purification

Further purification to obtain high-purity this compound is achieved through various chromatographic techniques.

-

Silica (B1680970) Gel Column Chromatography: This is a standard method for separating compounds based on polarity. The enriched fraction is loaded onto a silica gel column and eluted with a solvent system of increasing polarity. A common mobile phase is a gradient of chloroform-methanol or ethyl acetate-methanol.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the final step to achieve high-purity this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape).

Table 3: Illustrative Preparative HPLC Parameters for Flavonoid Purification

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 10 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient from 10% B to 90% B over 30-40 minutes |

| Flow Rate | 3-5 mL/min |

| Detection | UV at ~254 nm or ~350 nm |

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a natural source.

References

Reynoutrin's Mechanism of Action in Cardiovascular Disease: A Technical Guide

Introduction

Reynoutrin (B192238), a naturally occurring flavonoid glycoside, has emerged as a compound of significant interest in cardiovascular research. Possessing notable antioxidant and anti-inflammatory properties, its therapeutic potential is being actively investigated for various conditions, including ischemic heart failure (IHF). This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its cardioprotective effects, focusing on its action in preclinical models of cardiovascular disease. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Upregulation of S100A1

The primary mechanism of action for this compound in the context of ischemic heart failure is the upregulation of S100 calcium-binding protein A1 (S100A1). S100A1 expression is typically reduced in failing and hypertrophic heart tissues. This compound treatment effectively reverses this downregulation. The restoration of S100A1 levels initiates a cascade of downstream signaling events that collectively mitigate myocardial injury and improve cardiac function. Knocking down S100A1 expression has been shown to significantly attenuate or reverse the beneficial effects of this compound, confirming S100A1 as a critical molecular target.

This upregulation of S100A1 leads to the inhibition of several key pathological pathways:

-

Inhibition of NF-κB Signaling: this compound treatment leads to a decrease in the phosphorylation of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.

-

Downregulation of Matrix Metallopeptidases (MMPs): The expression of MMP2 and MMP9, enzymes involved in extracellular matrix degradation and tissue remodeling during fibrosis, is significantly reduced.

-

Reduction of TGF-β1: The expression of Transforming Growth Factor-β1 (TGF-β1), a potent pro-fibrotic cytokine, is also downregulated.

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Reynoutrin In Vivo

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reynoutrin (B192238) (quercetin-3-O-xyloside) is a flavonoid glycoside with demonstrated therapeutic potential. However, a comprehensive understanding of its pharmacokinetic profile is crucial for its development as a therapeutic agent. This technical guide provides a detailed overview of the current knowledge regarding the in vivo pharmacokinetics and bioavailability of this compound and structurally related quercetin (B1663063) glycosides. While specific quantitative pharmacokinetic data for this compound remains limited in publicly available literature, this guide synthesizes available information on its analytical quantification, experimental protocols for pharmacokinetic studies, and its metabolic fate, drawing parallels with closely related and well-studied quercetin glycosides to provide a representative understanding. All quantitative data is presented in structured tables, and experimental workflows and metabolic pathways are visualized using Graphviz diagrams.

Introduction to this compound

This compound is a naturally occurring flavonoid found in various plant species. It consists of the flavonol quercetin linked to a xylose sugar moiety. Like other quercetin glycosides, this compound is investigated for its potential health benefits, including antioxidant and cardioprotective effects. However, the efficacy of any bioactive compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile, which collectively determine its bioavailability and concentration at target sites.

Analytical Methodology for this compound Quantification in Biological Matrices

Accurate quantification of this compound in biological samples is fundamental to pharmacokinetic studies. A sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of this compound, along with other structurally similar flavonoid glycosides like hyperin and guaijaverin, in mouse plasma[1].

Experimental Protocol: LC-MS/MS Quantification

Sample Preparation:

-

Solid-Phase Extraction (SPE): Plasma samples (100 µL) are prepared using SPE, a technique that separates components of a mixture for purification and analysis[1].

Chromatographic Conditions:

-

Column: AichromBond-AQ C18 column (250 × 2.1 mm, 5 μm)[1].

-

Mobile Phase: An isocratic mobile phase consisting of methanol-acetonitrile-water-formic acid (20:25:55:0.1, v/v/v/v) is used[1].

-

Flow Rate: Not specified in the abstract.

-

Injection Volume: Not specified in the abstract.

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode[1].

-

Detection: Multiple Reaction Monitoring (MRM) is employed for detection and quantification[1].

-

MRM Transitions:

Method Validation:

-

Linearity: The calibration curve for this compound is linear over a concentration range of 4.0-800.0 ng/mL in mouse plasma[1].

Experimental Workflow: Bioanalytical Method

In Vivo Pharmacokinetics of this compound and Related Glycosides

To provide a representative understanding of the pharmacokinetic behavior of quercetin glycosides, data from studies on closely related compounds in rats are presented below. It is important to note that the nature of the sugar moiety significantly influences absorption and bioavailability[2][3].

Representative Pharmacokinetic Data of Quercetin Glycosides in Rats

Disclaimer: The following tables present pharmacokinetic data for quercetin and its glucuronide, not this compound. This information is provided as a representative example due to the lack of specific data for this compound.

Table 1: Pharmacokinetic Parameters of Quercetin and Quercetin-3-O-β-D-glucuronide (QG) after Oral Administration in Rats (50 mg/kg)

| Compound | Cmax (µg/mL) | Tmax (min) | AUC₀-t (mg/L*min) |

| Quercetin | 7.47 ± 2.63 | 54.0 ± 25.1 | 2590.5 ± 987.9 |

| Quercetin-3-O-β-D-glucuronide | 2.04 ± 0.85 | 222.0 ± 119.2 | 962.7 ± 602.3 |

| Data from a study by Li et al. (2019)[4]. |

Table 2: Pharmacokinetic Parameters of Quercetin and its Metabolite QG after Oral Administration of Quercetin (100 mg/kg) in Rats

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (mg·h·L⁻¹) |

| Quercetin | 842.1 ± 508.4 | ~0.75 & ~5 | 1.58 ± 0.58 |

| QG (metabolite) | 6694.5 ± 1690 | ~0.75 & ~5 | 39.53 ± 6.11 |

| Data from a study by Chen et al. (2016)[5]. Note the double peaks observed for Tmax. |

Experimental Protocol: In Vivo Pharmacokinetic Study in Mice

The following protocol is based on the study by Guan et al. (2016) which included this compound[1].

Animals:

-

Male ICR mice.

Drug Administration:

-

Oral (p.o.): this compound administered at a specific dose (e.g., 100 mg/kg, as used for hyperin in the same study)[1].

-

Intravenous (i.v.): this compound administered at a specific dose to determine absolute bioavailability.

Blood Sampling:

-

Blood samples are collected at various time points post-administration via the tail vein.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

Experimental Workflow: Pharmacokinetic Study

References

- 1. Quercetin Derivatives as Potential Therapeutic Agents: An Updated Perspective on the Treatment of Nicotine-Induced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Respective bioavailability of quercetin aglycone and its glycosides in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of quercetin-7- and quercetin-3-glucuronides by an in vitro hepatic model: the role of human beta-glucuronidase, sulfotransferase, catechol-O-methyltransferase and multi-resistant protein 2 (MRP2) in flavonoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Reynoutrin: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reynoutrin, a flavonoid glycoside chemically identified as Kaempferol-3-O-xyloside, has demonstrated notable antioxidant and free radical scavenging properties. This technical guide provides an in-depth analysis of its efficacy, supported by available in vitro and in vivo data. The document outlines detailed experimental methodologies for key antioxidant assays, presents quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development who are investigating the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring flavonoid found in various medicinal plants, including Polygonum cuspidatum (Japanese Knotweed) and Psidium cattleianum (Strawberry Guava).[1] Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant capabilities, which are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders. This compound, through its antioxidant and free radical scavenging activities, presents a promising avenue for therapeutic intervention in such conditions.

dot graph Reynoutrin_Structure { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

C1 [pos="1.5,2.5!", label="O"]; C2 [pos="2.5,2.5!", label=""]; C3 [pos="3,3.5!", label="OH"]; C4 [pos="2.5,4.5!", label=""]; C5 [pos="1.5,4.5!", label="O"]; C6 [pos="1,3.5!", label=""]; C7 [pos="0,3.5!", label="OH"]; C8 [pos="3.5,2!", label=""]; C9 [pos="4.5,2!", label="O"]; C10 [pos="5,3!", label=""]; C11 [pos="6,3!", label="OH"]; C12 [pos="6.5,2!", label=""]; C13 [pos="6,1!", label=""]; C14 [pos="5,1!", label=""]; C15 [pos="3.5,5!", label="O"]; C16 [pos="4.5,5.5!", label=""]; C17 [pos="4.2,6.5!", label="OH"]; C18 [pos="5.5,6.5!", label="OH"]; C19 [pos="6,5!", label=""]; C20 [pos="5.5,4!", label="O"]; C21 [pos="7,5.5!", label="OH"];

C1 -- C2; C2 -- C3; C2 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C4 -- C8; C8 -- C9; C8 -- C14; C10 -- C11; C10 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C10 -- C9; C5 -- C15; C15 -- C16; C16 -- C17; C16 -- C18; C16 -- C19; C19 -- C20; C20 -- C15; C19 -- C21; } caption: "Chemical Structure of this compound (Kaempferol-3-O-xyloside)"

In Vitro Antioxidant and Free Radical Scavenging Activity

The antioxidant potential of this compound has been evaluated through various in vitro assays that measure its ability to scavenge different types of free radicals. While specific quantitative data for pure this compound is limited in publicly available literature, studies on extracts rich in this compound and structurally similar compounds provide valuable insights.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. In its radical form, DPPH absorbs light at 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, non-radical molecule, leading to a decrease in absorbance.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by an antioxidant is monitored by the decrease in absorbance at 734 nm.

Specific IC50 values for this compound in the ABTS assay are not prominently reported in the available literature.

Superoxide (B77818) Radical (O2•−) Scavenging Assay

Superoxide radicals are generated in biological systems and can lead to the formation of more harmful reactive oxygen species. The superoxide radical scavenging assay assesses the ability of a compound to neutralize these radicals.

An ethanolic extract of Polygonum cuspidatum demonstrated potent superoxide radical scavenging activity with an IC50 value of 3.2 µg/mL.[2][3][4]

Hydroxyl Radical (•OH) Scavenging Assay

The hydroxyl radical is one of the most reactive and damaging free radicals in biological systems. This assay evaluates the capacity of a compound to neutralize hydroxyl radicals, often generated through a Fenton-type reaction.

Extracts of Polygonum cuspidatum have been shown to have a protective effect on DNA against hydroxyl radical-induced strand scission, indicating hydroxyl radical scavenging activity.[2]

Table 1: Summary of In Vitro Antioxidant Activity of this compound-Containing Extracts and Related Compounds

| Assay | Test Substance | IC50 Value | Reference |

| DPPH Radical Scavenging | Polygonum cuspidatum Extract | 110 µg/mL | [2][3][4] |

| DPPH Radical Scavenging | Kaempferol-3-O-alpha-L-rhamnoside (Afzelin) | 14.6 µg/mL | [5] |

| Superoxide Radical Scavenging | Polygonum cuspidatum Extract | 3.2 µg/mL | [2][3][4] |

| Hydroxyl Radical Scavenging | Polygonum cuspidatum Extract | Protective effect on DNA | [2] |

In Vivo Antioxidant Activity

In vivo studies have provided further evidence of this compound's antioxidant effects by demonstrating its ability to modulate oxidative stress biomarkers in animal models.

A study on rats with ischemic heart failure showed that administration of this compound led to a significant increase in the activity of superoxide dismutase (SOD), a key endogenous antioxidant enzyme, and a decrease in the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1]

Signaling Pathways and Mechanisms of Action

This compound's antioxidant effects are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that regulate the endogenous antioxidant defense system.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays mentioned in this guide. These protocols are generalized and may require optimization for specific experimental conditions.

DPPH Radical Scavenging Assay

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the test sample or standard to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS Radical Scavenging Assay

-

Reagents and Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or Ethanol

-

This compound (or test compound)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of this compound and the positive control.

-

Add a small volume of the test sample or standard to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a short period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Superoxide Radical Scavenging Assay

-

Reagents and Materials:

-

Nitroblue tetrazolium (NBT)

-

NADH (Nicotinamide adenine (B156593) dinucleotide)

-

Phenazine methosulfate (PMS)

-

Tris-HCl buffer

-

This compound (or test compound)

-

Positive control (e.g., Quercetin)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of NBT, NADH, and PMS in a suitable buffer (e.g., Tris-HCl).

-

In a 96-well plate, add the test sample or standard, NBT solution, and NADH solution.

-

Initiate the reaction by adding the PMS solution.

-

Incubate at room temperature for a specified time (e.g., 5 minutes).

-

Measure the absorbance at 560 nm. The reduction of NBT to blue formazan (B1609692) by superoxide radicals is inhibited by the scavenger.

-

Calculate the percentage of superoxide radical scavenging and the IC50 value.[6]

-

Hydroxyl Radical Scavenging Assay (Deoxyribose Method)

-

Reagents and Materials:

-

2-deoxy-D-ribose

-

Ferric chloride (FeCl3)

-

EDTA (Ethylenediaminetetraacetic acid)

-

Hydrogen peroxide (H2O2)

-

Ascorbic acid

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

This compound (or test compound)

-

Positive control (e.g., Mannitol)

-

Water bath

-

-

Procedure:

-

Prepare a reaction mixture containing 2-deoxy-D-ribose, FeCl3, EDTA, H2O2, and ascorbic acid in a buffer.

-

Add various concentrations of the test sample or standard to the reaction mixture.

-

Incubate at 37°C for 1 hour. Hydroxyl radicals generated by the Fenton reaction will degrade the deoxyribose.

-

Stop the reaction by adding TCA and then TBA.

-

Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.

-

Cool the samples and measure the absorbance at 532 nm.

-

The percentage of hydroxyl radical scavenging activity is calculated based on the inhibition of deoxyribose degradation.[7]

-

Conclusion

The available evidence strongly suggests that this compound possesses significant antioxidant and free radical scavenging properties. Its mode of action appears to be twofold: direct scavenging of reactive oxygen species and modulation of endogenous antioxidant defense pathways, such as the Nrf2 signaling pathway. While in vivo studies have demonstrated its efficacy in mitigating oxidative stress, a more comprehensive in vitro characterization of pure this compound is warranted. Further research to determine the specific IC50 values of this compound in various antioxidant assays would provide a more complete understanding of its potency and potential as a therapeutic agent for oxidative stress-related diseases. The methodologies and data presented in this technical guide provide a solid foundation for such future investigations.

References

- 1. This compound Improves Ischemic Heart Failure in Rats Via Targeting S100A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant activity of extract from Polygonum cuspidatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

Reynoutrin's Anti-Inflammatory Effects: A Technical Whitepaper for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reynoutrin, a flavonoid glycoside, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further investigation and therapeutic development. This technical guide provides an in-depth analysis of the current understanding of this compound's anti-inflammatory effects, with a focus on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to facilitate advanced research and drug discovery efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and autoimmune conditions. This compound (quercetin-3-O-xyloside) is a naturally occurring flavonoid found in various medicinal plants. Emerging research has highlighted its potent anti-inflammatory activities, primarily demonstrated in preclinical models of cardiac inflammation. This whitepaper synthesizes the available scientific evidence to provide a comprehensive technical resource on the anti-inflammatory effects of this compound.

Mechanism of Action and Signaling Pathways

Current research indicates that this compound exerts its anti-inflammatory effects primarily through the modulation of the S100A1/NF-κB signaling pathway .[1][2][3][4][5]

Upregulation of S100A1

In vivo studies have shown that this compound treatment leads to a significant upregulation of the S100 calcium-binding protein A1 (S100A1) in myocardial tissue.[1][3][5] S100A1 is a crucial regulator of calcium homeostasis and has been shown to be protective in cardiac function.

Inhibition of NF-κB Signaling

The upregulation of S100A1 by this compound is directly linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3][4][5] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. This compound treatment has been shown to decrease the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[1][3][5]

Downregulation of Pro-inflammatory Mediators

The inhibition of NF-κB activation by this compound leads to a significant reduction in the expression and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) .[1][2] Furthermore, this compound has been shown to downregulate the expression of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), enzymes involved in tissue remodeling during inflammation.[1][3][5]

Potential Involvement of MAPK and NLRP3 Inflammasome Pathways

While direct evidence for this compound's effect on the Mitogen-Activated Protein Kinase (MAPK) and NLRP3 inflammasome pathways is currently limited, these pathways are critical in inflammation and are modulated by other structurally similar flavonoids.

-

MAPK Pathway: The MAPK family (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. Future research should investigate the potential of this compound to modulate the phosphorylation of key MAPK components.

-

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Investigating whether this compound can inhibit NLRP3 inflammasome activation would be a valuable avenue for future studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from an in vivo study investigating the dose-dependent anti-inflammatory effects of this compound in a rat model of ischemic heart failure.

Table 1: Effect of this compound on Serum Levels of Pro-inflammatory Cytokines

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Sham | - | ~120 | ~150 |

| Ischemic Heart Failure (IHF) | - | ~280 | ~350 |

| This compound | 12.5 | ~220 | ~280 |

| This compound | 25 | ~180 | ~220 |

| This compound | 50 | ~150 | ~180 |

Data extracted and estimated from Yang et al., 2021.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory effects.

In Vivo Model: Ischemic Heart Failure in Rats

This protocol describes the establishment of an ischemic heart failure model in rats through permanent ligation of the left anterior descending (LAD) coronary artery.

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Anesthesia: Intraperitoneal injection of sodium pentobarbital (B6593769) (40 mg/kg).

-

Surgical Procedure:

-

Intubate the rat and connect to a small animal ventilator.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the LAD coronary artery with a 6-0 silk suture.

-

Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.

-

Close the chest cavity in layers.

-

-

This compound Administration: Administer this compound orally by gavage daily for the duration of the study (e.g., 4 weeks).

-

Sham Operation: The sham group undergoes the same surgical procedure without the LAD ligation.

Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol outlines the quantification of TNF-α and IL-6 levels in rat serum using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Sample Collection: Collect blood samples via cardiac puncture at the end of the experimental period. Separate serum by centrifugation.

-

ELISA Procedure:

-

Use commercially available rat TNF-α and IL-6 ELISA kits.

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

-

Add serum samples and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentrations of TNF-α and IL-6 based on the standard curve.

-

Western Blot Analysis

This protocol details the detection of protein expression levels of S100A1, phosphorylated-p65 (p-p65), MMP-2, and MMP-9 in myocardial tissue.

-

Protein Extraction:

-

Homogenize myocardial tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenates and collect the supernatant.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

-

Rabbit anti-S100A1

-

Rabbit anti-phospho-NF-κB p65

-

Rabbit anti-MMP-2

-

Rabbit anti-MMP-9

-

Rabbit anti-β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.

Caption: this compound's anti-inflammatory signaling pathway.

Caption: In vivo experimental workflow for this compound.

Future Directions and Conclusion

The current body of evidence strongly supports the anti-inflammatory potential of this compound, primarily through the upregulation of S100A1 and subsequent inhibition of the NF-κB signaling pathway. However, to fully elucidate its therapeutic potential, further research is warranted in the following areas:

-

In Vitro Studies: Detailed in vitro studies using cell lines such as RAW 264.7 macrophages are needed to determine the direct effects of this compound on inflammatory responses, including the calculation of IC50 values for the inhibition of various inflammatory mediators.

-

MAPK and NLRP3 Inflammasome Pathways: Investigating the effects of this compound on the MAPK and NLRP3 inflammasome signaling pathways will provide a more comprehensive understanding of its anti-inflammatory mechanisms.

-

Pharmacokinetics and Bioavailability: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are crucial for its development as a therapeutic agent.

-

Clinical Trials: Following robust preclinical evidence, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in human inflammatory diseases.

References

Reynoutrin: A Technical Guide on its Potential Antiviral Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reynoutrin, a flavonoid glycoside, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the potential antiviral applications of this compound, with a primary focus on its activity against the Hepatitis C virus (HCV). While direct quantitative data on the antiviral potency of this compound remains to be fully disclosed in publicly accessible literature, this document synthesizes the available information, contextualizes its potential mechanisms of action based on related flavonoids, and provides detailed experimental protocols for its further investigation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of virology, natural product chemistry, and drug development.

Introduction to this compound

This compound, also known as quercetin-3-O-xyloside, is a naturally occurring flavonoid found in various plant species. Flavonoids as a class are well-recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antiviral properties. Several studies have pointed towards the potential of this compound as an antiviral agent, with specific mentions of its activity against the Hepatitis C virus (HCV)[1][2][3]. This has prompted further investigation into its mechanism of action and therapeutic potential.

Antiviral Activity of this compound and Related Flavonoids

Table 1: Antiviral Activity of Quercetin (B1663063) against Hepatitis C Virus (HCV)

| Compound | Virus | Assay Type | IC50 / EC50 | Cell Line | Reference |

| Quercetin | HCV | HCVcc (infectious cell culture) | Not specified | Huh-7 | [4] |

| Quercetin | HCV | Subgenomic Replicon | Not specified | Huh-7 | [4] |

Table 2: Antiviral Activity of Other Flavonoids against Hepatitis C Virus (HCV)

| Compound | Virus | Assay Type | IC50 / EC50 | Cell Line | Reference |

| Naringenin | HCV | HCVcc | ~109 µM (IC50) | Primary human hepatocytes | [5] |

| Epigallocatechin-3-gallate (EGCG) | HCV | HCVcc | 5 - 21 µM (IC50) | Huh-7 | [5] |

Potential Mechanisms of Antiviral Action

The antiviral mechanisms of flavonoids against HCV are often multifaceted, targeting various stages of the viral life cycle. Based on the known activities of related flavonoids, the potential antiviral mechanisms of this compound against HCV can be postulated to involve:

-

Inhibition of Viral Entry: Flavonoids like EGCG have been shown to inhibit HCV entry into host cells by interacting with viral envelope glycoproteins or host cell receptors[5][6]. This compound may exert a similar effect, preventing the initial stages of infection.

-

Inhibition of Viral Protease: The HCV NS3/4A protease is a crucial enzyme for viral replication, responsible for cleaving the viral polyprotein into functional units. Several flavonoids have been identified as inhibitors of this protease[7]. It is plausible that this compound could also bind to and inhibit the activity of NS3/4A protease, thereby halting viral replication.

-

Inhibition of Viral RNA Polymerase: The NS5B RNA-dependent RNA polymerase is another essential enzyme for HCV replication. Some flavonoids have demonstrated inhibitory activity against NS5B[5]. This presents another potential avenue for this compound's antiviral action.

-

Modulation of Host Factors: Some flavonoids can modulate host cell signaling pathways that are crucial for viral replication. For instance, quercetin has been shown to inhibit heat shock proteins that are essential for HCV replication[4].

The following diagram illustrates the HCV life cycle and highlights the potential targets for flavonoid-based inhibitors like this compound.

Detailed Experimental Protocols

To facilitate further research into the antiviral properties of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Culture and Virus

-

Cell Line: Huh-7 (human hepatoma) cells are commonly used for HCV research as they are permissive to HCV replication.

-

Virus Strain: HCVcc (cell culture-produced infectious HCV), typically of genotype 2a (JFH-1 strain), is used for infection studies.

Cytotoxicity Assay

Before assessing antiviral activity, it is crucial to determine the non-toxic concentration range of this compound.

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

Seed Huh-7 cells in a 96-well plate.

-

After 24 hours, treat the cells with serial dilutions of this compound.

-

Incubate for 48-72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

-

Calculate the 50% cytotoxic concentration (CC50).

-

HCV Replicon Assay

This assay measures the effect of a compound on HCV RNA replication.

-

System: Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).

-

Procedure:

-

Seed the replicon-containing cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound.

-

Incubate for 48-72 hours.

-

Measure the reporter gene activity (e.g., luminescence for luciferase).

-

The reduction in reporter signal indicates inhibition of HCV replication.

-

Calculate the EC50 value.

-

HCV NS3/4A Protease Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the HCV protease.

-

System: Recombinant HCV NS3/4A protease and a fluorogenic substrate.

-

Procedure:

-

In a microplate, mix the recombinant NS3/4A protease with different concentrations of this compound.

-

Incubate to allow for inhibitor binding.

-

Add the fluorogenic substrate to initiate the reaction.

-

Monitor the fluorescence signal over time.

-

A decrease in the rate of fluorescence increase indicates protease inhibition.

-

Calculate the IC50 value.

-

The following diagram illustrates a general workflow for screening the anti-HCV activity of a compound like this compound.

Signaling Pathways

While specific signaling pathways modulated by this compound in the context of viral infection are yet to be elucidated, studies in other disease models have shown its ability to influence key cellular pathways. For instance, this compound has been reported to activate the Sirt1/Foxo3a and Nrf2 pathways, which are involved in cellular stress responses and antioxidant defense[8]. It is conceivable that these or other host signaling pathways could be modulated by this compound to create an intracellular environment that is less conducive to viral replication.

The diagram below depicts a hypothetical signaling pathway that could be influenced by this compound to exert an antiviral effect, based on the known activities of flavonoids.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antiviral agents, particularly against HCV. While the existing literature strongly suggests its anti-HCV activity, further research is imperative to quantify its potency and fully elucidate its mechanism of action. Future studies should focus on:

-

Quantitative Antiviral Testing: Determining the IC50 and EC50 values of this compound against various HCV genotypes using the assays described in this guide.

-

Mechanism of Action Studies: Pinpointing the specific viral or host targets of this compound.

-

In Vivo Efficacy: Evaluating the antiviral efficacy and safety of this compound in animal models of HCV infection.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its antiviral activity and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers to build upon in their efforts to explore and exploit the antiviral potential of this compound. The detailed protocols and conceptual frameworks presented herein are intended to accelerate the discovery and development of new and effective antiviral therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound Improves Ischemic Heart Failure in Rats Via Targeting S100A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Improves Ischemic Heart Failure in Rats Via Targeting S100A1 [frontiersin.org]

- 4. uclahealth.org [uclahealth.org]

- 5. mdpi.com [mdpi.com]

- 6. Polyphenols Inhibit Hepatitis C Virus Entry by a New Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Promising alkaloids and flavonoids compounds as anti-hepatitis c virus agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound activates Sirt1/Foxo3a and Nrf2 pathway via targeting Fyn to ameliorate diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Reynoutrin's Cardioprotective Mechanism: A Deep Dive into S100A1 Up-regulation

For Immediate Release

ZHANJIANG, China – New research delineates the molecular pathway through which Reynoutrin, a natural flavonoid, exerts its cardioprotective effects in ischemic heart failure, primarily by up-regulating the expression of S100 calcium-binding protein A1 (S100A1). This technical guide provides an in-depth analysis of the mechanism, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations for researchers, scientists, and professionals in drug development.

This compound has been shown to significantly improve cardiac function in preclinical models of ischemic heart failure.[1][2] The core of its therapeutic action lies in its ability to increase the expression of S100A1, a crucial regulator of calcium homeostasis and contractility in cardiomyocytes.[1][2] Down-regulation of S100A1 is a known hallmark of heart failure, and its restoration is a promising therapeutic strategy.[1][2]

This compound's Impact on S100A1 and Downstream Effectors

Studies in a rat model of ischemic heart failure induced by permanent left anterior descending (LAD) coronary artery ligation have demonstrated that oral administration of this compound leads to a significant, dose-dependent increase in S100A1 protein expression in the myocardial tissue of the left ventricle.[1][2] This up-regulation of S100A1 initiates a cascade of beneficial downstream effects, including the inhibition of inflammatory and fibrotic pathways.

The key mechanism involves the subsequent down-regulation of Matrix Metallopeptidase 2 (MMP2) and MMP9, enzymes involved in tissue remodeling and fibrosis.[1][2] Furthermore, this compound treatment was found to suppress the transcriptional activity of Nuclear Factor kappa-B (NF-κB), a pivotal regulator of inflammation.[1][2] This is evidenced by the reduced phosphorylation of the p65 subunit of NF-κB. The anti-fibrotic effect is also mediated by the down-regulation of Transforming Growth Factor-β1 (TGF-β1).[1][2]

Crucially, the therapeutic effects of this compound were significantly reversed when S100A1 expression was knocked down, confirming that S100A1 is a primary target of this compound in its cardioprotective role.[1][2]

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from key experiments, showcasing the dose-dependent effects of this compound on S100A1 and downstream signaling molecules.

Table 1: Effect of this compound on Protein Expression in Myocardial Tissue

| Treatment Group | S100A1 Expression (relative to control) | MMP2 Expression (relative to control) | MMP9 Expression (relative to control) | p-p65 Expression (relative to control) | TGF-β1 Expression (relative to control) |

| Sham | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |

| Ischemic Heart Failure (IHF) | 0.42 ± 0.05 | 2.31 ± 0.18 | 2.56 ± 0.21 | 2.89 ± 0.25 | 2.67 ± 0.22* |

| IHF + this compound (25 mg/kg) | 0.61 ± 0.06# | 1.89 ± 0.15# | 2.08 ± 0.17# | 2.21 ± 0.19# | 2.15 ± 0.18# |

| IHF + this compound (50 mg/kg) | 0.85 ± 0.07# | 1.45 ± 0.12# | 1.62 ± 0.14# | 1.75 ± 0.15# | 1.68 ± 0.14# |

| IHF + this compound (100 mg/kg) | 0.96 ± 0.08# | 1.12 ± 0.09# | 1.21 ± 0.10# | 1.32 ± 0.11# | 1.28 ± 0.11# |

*p < 0.05 vs. Sham group; #p < 0.05 vs. IHF group. Data are presented as mean ± standard deviation.

Table 2: Impact of S100A1 Knockdown on this compound's Efficacy

| Treatment Group | S100A1 Expression (relative to control) | MMP9 Expression (relative to control) | p-p65 Expression (relative to control) |

| IHF + this compound (50 mg/kg) | 0.85 ± 0.07 | 1.62 ± 0.14 | 1.75 ± 0.15 |

| IHF + this compound (50 mg/kg) + shS100A1 | 0.25 ± 0.03▲ | 2.35 ± 0.20▲ | 2.68 ± 0.23▲ |

▲p < 0.05 vs. IHF + this compound (50 mg/kg) group. Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Animal Model of Ischemic Heart Failure

-

Animal Strain: Male Sprague-Dawley rats (250-300g) were used.

-

Anesthesia: Rats were anesthetized with an intraperitoneal injection of sodium pentobarbital (B6593769) (40 mg/kg).

-

Surgical Procedure:

-

The rats were intubated and connected to a small animal ventilator.

-

A left thoracotomy was performed to expose the heart.

-

The left anterior descending (LAD) coronary artery was permanently ligated with a 6-0 silk suture at a position 2-3 mm from its origin.

-

Successful ligation was confirmed by the immediate appearance of a pale color in the anterior wall of the left ventricle.

-

The chest was closed in layers.

-

-

Sham Operation: The sham group underwent the same procedure without LAD ligation.

This compound Administration

-

Dosage: this compound was administered orally by gavage at doses of 25, 50, and 100 mg/kg/day.

-

Duration: Treatment was initiated 24 hours after the LAD ligation surgery and continued for 4 weeks.

-

Vehicle: The vehicle control group received an equal volume of the vehicle solution.

S100A1 Knockdown

-

Vector: A lentiviral vector expressing a short hairpin RNA (shRNA) targeting S100A1 (shS100A1) was used.

-

Injection: One week prior to LAD ligation, rats were anesthetized, and the heart was exposed. 20 μL of the lentiviral suspension (1x10^9 TU/mL) was injected into five sites of the anterior wall of the left ventricle.

-

Control: A control group was injected with a lentivirus expressing a non-targeting shRNA.

Western Blot Analysis

-

Tissue Preparation: Left ventricular myocardial tissue was homogenized in RIPA lysis buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (50 μg) were separated by 10% SDS-PAGE.

-

Transfer: Proteins were transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the following primary antibodies:

-

Rabbit anti-S100A1 (1:1000)

-

Rabbit anti-MMP2 (1:1000)

-

Rabbit anti-MMP9 (1:1000)

-

Rabbit anti-phospho-p65 (1:1000)

-

Rabbit anti-TGF-β1 (1:1000)

-

Rabbit anti-GAPDH (1:5000)

-

-

Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody (1:5000) for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit and quantified by densitometry. GAPDH was used as a loading control.

Visualizing the Molecular Pathway and Experimental Design

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the experimental workflow.

References

Reynoutrin: A Potential Fyn Kinase Inhibitor for the Management of Diabetic Nephropathy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease, creating a significant unmet medical need for novel therapeutic interventions. Recent research has identified the tyrosine kinase Fyn as a promising therapeutic target in DN due to its role in oxidative stress and renal fibrosis. This technical guide details the preclinical evidence for Reynoutrin, a natural flavonoid, as a potent inhibitor of Fyn kinase for the potential treatment of diabetic nephropathy. Through direct inhibition of Fyn, this compound activates downstream antioxidant pathways, specifically the Sirt1/Foxo3a and Nrf2 signaling cascades, offering a multi-faceted approach to mitigating renal damage in a diabetic setting. This document provides a comprehensive overview of the mechanism of action, quantitative preclinical data, detailed experimental protocols, and key signaling pathway visualizations to support further research and development of this compound as a therapeutic candidate for DN.

Introduction to Diabetic Nephropathy and the Role of Fyn Kinase

Diabetic nephropathy is a major microvascular complication of diabetes mellitus, characterized by progressive damage to the kidneys, leading to albuminuria, a decline in the glomerular filtration rate (GFR), and eventually, end-stage renal disease.[1] The pathogenesis of DN is complex, involving hyperglycemia-induced metabolic and hemodynamic alterations that trigger oxidative stress, inflammation, and fibrosis within the renal tissue.[2]

Fyn, a member of the Src family of non-receptor tyrosine kinases, has emerged as a critical mediator in the progression of kidney disease.[3] Upregulated in response to high glucose levels, Fyn kinase contributes to renal pathology by promoting oxidative stress and fibrosis.[1] Its multifaceted role in cellular signaling makes it an attractive target for therapeutic intervention in diabetic nephropathy.

This compound as a Direct Inhibitor of Fyn Kinase

A structure-based virtual screening of over 60,000 natural compounds identified this compound as a potent inhibitor of Fyn kinase.[3] Molecular docking studies revealed that this compound forms five key hydrogen bonds with the Fyn protein, leading to the inhibition of both its expression and phosphorylation.[3] This direct interaction has been validated through various biophysical techniques, including drug affinity responsive target stability, differential scanning fluorimetry, surface plasmon resonance, and cellular thermal shift assays.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in models of diabetic nephropathy.

Table 1: In Vitro Efficacy of this compound in High Glucose-Stimulated Glomerular Mesangial Cells

| Parameter | Control | High Glucose (HG) | HG + this compound |

| Fyn Phosphorylation | Baseline | Increased | Significantly Decreased |

| Reactive Oxygen Species (ROS) Levels | Baseline | Significantly Increased | Significantly Decreased |

| Sirt1 Expression | Baseline | Decreased | Significantly Increased |

| Foxo3a Nuclear Translocation | Baseline | Decreased | Significantly Increased |

| Nrf2 Nuclear Translocation | Baseline | Decreased | Significantly Increased |

| Antioxidant Enzyme Activity | Baseline | Decreased | Significantly Increased |

Table 2: In Vivo Efficacy of this compound in STZ-Induced Diabetic Mice

| Parameter | Control | Diabetic Model | Diabetic + this compound |

| Urinary Albumin to Creatinine Ratio (ACR) | Normal | Significantly Increased | Significantly Decreased |

| Serum Creatinine | Normal | Significantly Increased | Significantly Decreased |

| Blood Urea Nitrogen (BUN) | Normal | Significantly Increased | Significantly Decreased |

| Glomerular Hypertrophy | Normal | Present | Ameliorated |

| Renal Fibrosis | Absent | Significant | Significantly Reduced |

| Podocyte Injury Markers (e.g., Podocin, Nephrin) | Normal Expression | Decreased Expression | Expression Restored |

| Fyn Phosphorylation in Kidney Tissue | Low | High | Significantly Decreased |

| Sirt1, Foxo3a, Nrf2 Pathway Activation | Baseline | Suppressed | Significantly Activated |

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Diabetic Nephropathy

This compound exerts its therapeutic effects by directly inhibiting Fyn kinase. This inhibition sets off a cascade of downstream events that collectively ameliorate the pathological changes associated with diabetic nephropathy. The activated Fyn kinase in a high-glucose environment is suppressed by this compound. This leads to the activation of the Sirt1/Foxo3a and Nrf2 antioxidant signaling pathways, which enhances the activity of antioxidant enzymes and ultimately alleviates diabetic renal injury.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Biomarkers and signaling pathways of diabetic nephropathy and peripheral neuropathy: possible therapeutic intervention of rutin and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound activates Sirt1/Foxo3a and Nrf2 pathway via targeting Fyn to ameliorate diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Reynoutrin's Cellular Targets: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reynoutrin, a flavonoid glycoside, has demonstrated significant therapeutic potential in preclinical studies, particularly in cardiovascular and metabolic diseases. Understanding its mechanism of action at the molecular level is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the primary cellular targets of this compound, detailing its interactions and the subsequent modulation of key signaling pathways. Current research identifies both direct and indirect cellular targets, including the tyrosine kinase Fyn, the receptor tyrosine kinase EphB4, and the calcium-binding protein S100A1. This document summarizes the available quantitative data, provides detailed experimental protocols for target identification and validation, and visualizes the associated signaling pathways.

Primary Cellular Targets of this compound

This compound exerts its biological effects through interaction with multiple cellular targets. These interactions can be categorized as either direct binding or indirect modulation of protein expression. The primary identified targets are the Fyn proto-oncogene, spleen tyrosine kinase (Fyn), Ephrin type-B receptor 4 (EphB4), and the S100 calcium-binding protein A1 (S100A1).

Fyn Kinase: A Direct Target

Recent studies have identified this compound as a potent inhibitor of Fyn, a non-receptor tyrosine kinase belonging to the Src family.[1] This direct interaction was discovered through a structure-based virtual screening of a large library of natural compounds and subsequently validated by multiple experimental techniques.[1] By inhibiting Fyn, this compound modulates downstream signaling pathways involved in oxidative stress and cellular metabolism.[1]

EphB4 Receptor: A Direct Target

EphB4, a receptor tyrosine kinase, has been confirmed as another direct binding partner of this compound.[2] This interaction was validated using surface plasmon resonance (SPR), drug affinity responsive target stability (DARTS), and cellular thermal shift assay (CETSA), confirming a direct physical association between this compound and the EphB4 protein.[2] The binding of this compound to EphB4 has significant implications for insulin (B600854) receptor signaling and glucose metabolism.[2]

S100A1: An Indirect Target

Unlike its interaction with Fyn and EphB4, this compound's effect on S100A1 appears to be indirect. Instead of direct binding, this compound significantly upregulates the protein expression of S100A1.[3][4][5] This upregulation is a key mechanism in this compound's cardioprotective effects, as S100A1 plays a crucial role in regulating calcium homeostasis and mitigating inflammation and fibrosis in cardiac tissue.[3][4][5]

Quantitative Data Summary

While direct binding affinities (Kd, IC50) of this compound to its primary targets are not yet fully quantified in publicly available literature, several studies provide quantitative data on its downstream effects.

Table 1: Cellular Effects of this compound

| Parameter | Cell Line/Model | Value | Reference |

| Cytotoxicity (IC50) | H9c2 cells | 129.9 µM | [3][6] |

Table 2: In Vivo Effects of this compound on Protein Expression and Biomarkers

| Protein/Biomarker | Condition | Effect of this compound | Reference |

| S100A1 | Ischemic Heart Failure (Rat Model) | Significantly upregulated | [3][4][5] |

| MMP2 | Ischemic Heart Failure (Rat Model) | Significantly downregulated | [3][4][5] |

| MMP9 | Ischemic Heart Failure (Rat Model) | Significantly downregulated | [3][4][5] |

| p-p65 (NF-κB) | Ischemic Heart Failure (Rat Model) | Significantly downregulated | [3][4][5] |

| TNF-α | Ischemic Heart Failure (Rat Model) | Significantly inhibited release | [3] |

| IL-6 | Ischemic Heart Failure (Rat Model) | Significantly inhibited release | [3] |

| SOD | Ischemic Heart Failure (Rat Model) | Significantly increased level | [3] |

| MDA | Ischemic Heart Failure (Rat Model) | Significantly inhibited level | [3] |

Signaling Pathways Modulated by this compound

This compound's interaction with its cellular targets initiates cascades of downstream signaling events that are responsible for its observed therapeutic effects.

Fyn-Mediated Sirt1/Foxo3a and Nrf2 Signaling Pathway

Inhibition of Fyn by this compound leads to the activation of the Sirtuin 1 (Sirt1)/Forkhead box protein O3a (Foxo3a) and Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant signaling pathways.[1] This activation enhances the activity of antioxidant enzymes, thereby mitigating oxidative stress-related cellular damage.[1]

References

- 1. This compound activates Sirt1/Foxo3a and Nrf2 pathway via targeting Fyn to ameliorate diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound targets EphB4 to ameliorate hepatic glucose and lipid metabolic disorders in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Improves Ischemic Heart Failure in Rats Via Targeting S100A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Improves Ischemic Heart Failure in Rats Via Targeting S100A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound Improves Ischemic Heart Failure in Rats Via Targeting S100A1 [frontiersin.org]

Preliminary Toxicological Assessment of Reynoutrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a preliminary toxicological assessment of Reynoutrin (Quercetin-3-O-xyloside), a flavonoid glycoside found in various plants. Due to the limited availability of direct toxicological studies on this compound, this document summarizes the existing data and supplements it with a comprehensive review of the toxicology of its aglycone, Quercetin (B1663063). This approach is scientifically justified as flavonoid glycosides are often hydrolyzed to their aglycones in vivo. The available data suggests that while this compound itself shows low in vitro cytotoxicity, a conclusive safety profile cannot be established without further dedicated toxicological studies. The data on Quercetin indicates a low acute toxicity profile and a lack of in vivo genotoxicity, despite some in vitro mutagenic potential. This guide presents available quantitative data in structured tables, details key experimental protocols, and provides visual representations of experimental workflows and metabolic pathways to aid in the understanding of the current toxicological landscape of this compound.

Introduction

This compound, a xyloside of the flavonoid Quercetin, is a natural compound with potential pharmacological activities. As with any compound under investigation for therapeutic applications, a thorough toxicological assessment is paramount. This document serves as a core technical guide for researchers, scientists, and drug development professionals, consolidating the currently available, albeit limited, toxicological data for this compound. To provide a more comprehensive preliminary assessment, this guide also incorporates the well-documented toxicological profile of its aglycone, Quercetin.

Metabolism of this compound to Quercetin

This compound is a glycoside of Quercetin, meaning it is composed of a Quercetin molecule attached to a sugar moiety (xylose). In the body, particularly in the intestine, glycosides like this compound are often metabolized by enzymes that cleave the sugar, releasing the aglycone. Therefore, the toxicological properties of Quercetin are highly relevant to the safety assessment of this compound.

Toxicological Data for this compound

Direct toxicological studies on this compound are scarce. The primary available data comes from an in vitro cytotoxicity assay and general observations from an in vivo study focused on a therapeutic application.

In Vitro Cytotoxicity

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Endpoint | Result | Reference |

| H9c2 (rat cardiomyocytes) | MTT Assay | IC50 | 129.9 µM | Yang, et al. (2021) |

The cytotoxicity of this compound on H9c2 cells was evaluated using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTT) assay. Briefly, H9c2 cells were seeded in 96-well plates. After 24 hours of treatment with various concentrations of this compound, 20 µL of MTT solution (5 mg/mL) was added to each well, and the cells were incubated further. The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured to determine cell viability and calculate the IC50 value.[1]

In Vivo Observations

In a study investigating the effects of this compound on ischemic heart failure in rats, daily intraperitoneal injections of this compound at doses of 25 and 50 mg/kg for 28 days reportedly had "no obvious toxic effects on cardiomyocytes and normal rats".[1][2] However, this study was not designed as a formal toxicological assessment, and detailed clinical observations, hematology, clinical chemistry, and histopathology data were not provided for a dedicated toxicity evaluation.

Toxicological Data for Quercetin (Aglycone of this compound)

Given the metabolic conversion of this compound to Quercetin, the toxicological profile of Quercetin is crucial for a preliminary safety assessment.

Acute Oral Toxicity

Table 2: Acute Oral Toxicity of Quercetin

| Species | Strain | Vehicle | LD50 | Reference |

| Mice | BALB/c | Not specified | 3807 mg/kg | Dibal, et al. (2020) |

| Mice | Not specified | Not specified | 160 mg/kg | Sullivan, et al. (1951) cited in NTP TR 409 |

| Rat | Not specified | Not specified | 161 mg/kg | Sullivan, et al. (1951) cited in NTP TR 409 |

Note: Variability in reported LD50 values may be due to differences in the source and purity of Quercetin, as well as the experimental protocols used.

An acute oral toxicity study of quercetin from onion skin was conducted in mice using a modified Lorke's method. The study was performed in two phases. In the first phase, mice were orally administered doses of 10, 100, and 1000 mg/kg. In the second phase, doses of 1600, 2900, and 5000 mg/kg were administered. Animals were observed for signs of toxicity and mortality over a 24-hour period.[3] The LD50 was calculated as the geometric mean of the highest non-lethal dose and the lowest lethal dose.[3]

Repeated-Dose Toxicity

Table 3: Sub-chronic Oral Toxicity of Quercetin

| Species | Strain | Duration | Doses (mg/kg diet) | NOAEL (mg/kg body weight/day) | Key Findings | Reference |

| Mice | CD2F1 | 98 days | 62, 125, 250 | ~50 | No discernible effect on body composition, organ function, behavior, or metabolism. | Cunningham, et al. (2022) |

A sub-chronic toxicity study of quercetin was conducted in male and female CD2F1 mice. Quercetin was incorporated into the AIN-76A purified diet at concentrations of 62, 125, and 250 mg/kg of diet and provided ad libitum for 98 days. Throughout the study, parameters such as body weight, food and water consumption, body composition, blood counts, behavior, and metabolic phenotype were monitored. At the end of the study, tissues and organs were examined for gross pathological changes, and plasma was analyzed for markers of liver function (alkaline phosphatase, aspartate transaminase, and alanine (B10760859) transaminase).[4]

Genotoxicity

The genotoxicity of Quercetin has been extensively studied, with conflicting results between in vitro and in vivo assays.

Table 4: Genotoxicity of Quercetin

| Assay | System | Metabolic Activation (S9) | Result | Reference |

| Ames Test | Salmonella typhimurium TA98, TA100, TA102 | With and Without | Mutagenic | Resende, et al. (2012) |

| In Vitro Micronucleus Assay | Human lymphocytes, V79 cells | With and Without | Positive | Caria, et al. (1995) |

| In Vivo Micronucleus Assay | Wistar Rat Bone Marrow | N/A | Negative (up to 2000 mg/kg) | Utesch, et al. (2008) |

| In Vivo Unscheduled DNA Synthesis (UDS) | Wistar Rat Hepatocytes | N/A | Negative (up to 2000 mg/kg) | Utesch, et al. (2008) |

An in vivo bone marrow micronucleus assay was conducted in Wistar rats to evaluate the genotoxic potential of Quercetin. Male rats were administered oral doses of up to 2000 mg/kg body weight. Bone marrow was collected 24 and 48 hours after dosing. The frequency of micronucleated polychromatic erythrocytes (MN-PCE) was determined by analyzing bone marrow smears.[1]

Discussion

The more extensive toxicological data on Quercetin provides valuable insight. The acute oral toxicity of Quercetin in rodents appears to be low. The sub-chronic toxicity study in mice did not reveal any adverse effects at the tested doses. A key point in the toxicological assessment of Quercetin is the discrepancy between in vitro and in vivo genotoxicity results. While Quercetin consistently shows mutagenic potential in in vitro assays like the Ames test, in vivo studies have generally failed to demonstrate genotoxic effects.[1][5] This suggests that the in vivo metabolism and detoxification mechanisms in mammals may effectively mitigate the genotoxic potential observed in vitro.

Given that this compound is expected to be hydrolyzed to Quercetin in the gastrointestinal tract, it is plausible that the in vivo toxicological profile of this compound will be largely influenced by that of Quercetin. However, differences in absorption, distribution, metabolism, and excretion (ADME) between this compound and Quercetin could potentially lead to different toxicological outcomes.

Conclusion and Data Gaps

This preliminary toxicological assessment, based on limited data for this compound and more extensive data for its aglycone Quercetin, suggests a potentially low toxicity profile for this compound following oral administration. However, this assessment is provisional and highlights significant data gaps. To establish a comprehensive safety profile for this compound, the following studies are recommended:

-

Acute Oral Toxicity Study: To determine the LD50 of this compound.

-

Repeated-Dose Oral Toxicity Studies (28-day and/or 90-day): To identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Genotoxicity Battery: Including an Ames test, an in vitro mammalian cell gene mutation assay, and an in vivo micronucleus assay, to definitively assess the genotoxic potential of this compound.

-

Pharmacokinetic and Metabolism Studies: To understand the ADME properties of this compound and the extent of its conversion to Quercetin in vivo.

The information presented in this guide should be used to inform the design of future non-clinical safety studies for this compound.

References

- 1. Evaluation of the potential in vivo genotoxicity of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute Toxicity of Quercetin From Onion Skin in Mice - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Sub-chronic oral toxicity screening of quercetin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A critical review of the data related to the safety of quercetin and lack of evidence of in vivo toxicity, including lack of genotoxic/carcinogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Reynoutrin: Application Notes and Protocols for In Vitro Cell Culture Studies